molecular formula C18H21N3O2S B3019333 1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione CAS No. 462069-11-0

1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione

Cat. No.: B3019333
CAS No.: 462069-11-0
M. Wt: 343.45
InChI Key: OGMLRUORVIGFBV-UHFFFAOYSA-N
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Description

1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a tetrahydroquinazoline derivative featuring a butyl group at position 1, a 3-nitrophenyl substituent at position 2, and a thione moiety at position 4. Its molecular formula is C₁₉H₂₂N₃O₂S, with a molecular weight of 356.46 g/mol (calculated).

Properties

IUPAC Name

1-butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-3-11-20-16-10-5-4-9-15(16)18(24)19-17(20)13-7-6-8-14(12-13)21(22)23/h6-8,12H,2-5,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMLRUORVIGFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione typically involves the condensation of an appropriate aniline derivative with a 1,4-diketone under acidic or basic conditions. The reaction is often carried out in a solvent such as methanol or ethanol at elevated temperatures (50-80°C) to facilitate the formation of the quinazoline ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and phase-transfer agents may also be employed to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazoline derivatives, including those structurally similar to 1-butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione, exhibit significant anticancer properties. For instance, compounds derived from quinazoline frameworks have been shown to act as small molecule inhibitors targeting various kinases involved in cancer progression. In vitro cytotoxicity tests demonstrated that certain derivatives had potent anti-proliferative effects against cancer cell lines such as HepG-2 (hepatocellular carcinoma), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) with IC50 values indicating their effectiveness .

Pharmacological Properties

The pharmacokinetic and pharmacodynamic properties of this compound derivatives were assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These evaluations suggested that many synthesized derivatives possess favorable pharmacological profiles suitable for further development into clinical candidates .

Synthesis Techniques

The synthesis of this compound can be achieved through solid-phase synthesis methods. This approach allows for the rapid generation of diverse compound libraries that can be screened for biological activity. The efficiency of this method is crucial in drug discovery processes where time and resource optimization are paramount .

Case Studies

Several case studies have documented the biological evaluation of quinazoline derivatives:

  • Study on Antiproliferative Effects : A study reported the synthesis of various dihydroquinazoline derivatives with notable antiproliferative activity against A2780 cells. Among these compounds, specific derivatives exhibited IC50 values as low as 22.76 µM .
  • Antioxidant Activity Assessment : In addition to anticancer properties, some derivatives were evaluated for their antioxidant capabilities. One compound demonstrated an IC50 value of 57.99 µM in antioxidant assays .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at Position 1

  • 1-[2-(4-Methoxyphenyl)ethyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (ID: 5436-0801) Molecular formula: C₂₃H₂₃N₃O₃S Molecular weight: 421.52 g/mol Key difference: A 4-methoxyphenylethyl group replaces the butyl chain at position 1.

Substituent Variations at Position 2

  • 4-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-thione (Compound 3b, )

    • Molecular formula : C₁₄H₁₃N₃SO₂
    • Molecular weight : 287.07 g/mol
    • Key difference : The 3-nitrophenyl group is at position 4 instead of 2, and the compound lacks a substituent at position 1. This positional isomerism may reduce steric hindrance and affect binding interactions in pharmacological contexts .
  • 2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS: 62721-95-3)

    • Molecular formula : C₂₀H₁₈BrN₃S
    • Molecular weight : 412.35 g/mol
    • Key difference : A bromophenyl group replaces the nitrophenyl at position 2, introducing heavier halogen atoms that could influence electronic properties and metabolic stability .

Core Structure Modifications

  • 2-(Benzylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline (Compound Y020-0831)
    • Molecular formula : C₂₁H₂₀N₂S
    • Molecular weight : 332.47 g/mol
    • Key difference : A benzylsulfanyl group at position 2 replaces the thione moiety, altering hydrogen-bonding capacity and redox activity. The logP value (5.49) suggests high lipophilicity .

Melting Points and Solubility

Compound Melting Point (°C) logP Key Substituents
Target Compound Not reported ~5.5* Butyl, 3-nitrophenyl, thione
1-[2-(4-Methoxyphenyl)ethyl] analogue Not reported ~4.2† 4-Methoxyphenylethyl, 3-nitrophenyl
4-(3-Nitrophenyl)-tetrahydroquinazoline Not reported ~3.8‡ 3-Nitrophenyl at position 4
2-(2-Bromophenyl) analogue Not reported ~5.8† Bromophenyl, phenyl at position 1

*Estimated based on butyl chain contribution. †Predicted using analogous structures.

Biological Activity

1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydroquinazoline core substituted with a butyl group and a nitrophenyl moiety. This unique arrangement is believed to contribute to its biological activities.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer activity. A study assessing various quinazoline compounds reported that certain derivatives demonstrated potent anti-proliferative effects against several cancer cell lines, including HepG-2 and MDA-MB-231. For instance, specific compounds showed IC50 values in the range of 22.76 to 22.94 µM against the A2780 cell line .

The anticancer activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in tumor growth. Bioinformatics predictions have identified potential targets such as ERBB2 and AKT1 that could play roles in mediating these effects .

Antibacterial Activity

Quinazoline derivatives have also been explored for their antibacterial properties. In comparative studies, several quinazoline-based compounds exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives reported minimum inhibitory concentration (MIC) values as low as 0.008 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

Case Study: Antibacterial Screening

A focused study on the antibacterial efficacy of quinazoline derivatives revealed that compounds structurally similar to this compound showed promising results against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antibacterial potency.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been recognized in various studies. Compounds with similar structures have shown effectiveness in inhibiting pro-inflammatory cytokines and enzymes such as TNF-alpha and COX-2. For instance, certain derivatives demonstrated significant inhibition of IL-1β production in cellular models .

In Vitro Studies

In vitro assays have confirmed that compounds related to this compound can reduce inflammation markers significantly. These findings suggest a mechanism involving the modulation of inflammatory pathways.

Summary of Findings

Biological ActivityObserved EffectsReference
AnticancerIC50: 22.76 - 22.94 µM (A2780)
AntibacterialMIC: 0.008 - 0.046 µg/mL (various strains)
Anti-inflammatoryInhibition of IL-1β and TNF-alpha

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